Welcome to the BenchChem Online Store!
molecular formula C15H11ClF3NO B152033 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone CAS No. 22753-80-6

2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone

Cat. No. B152033
M. Wt: 313.7 g/mol
InChI Key: MKBQTVZIYPYTSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04202895

Procedure details

A mixture of 62.7 g of 2-(2,2,2-trifluoroethylamino)-5-chlorobenzophenone, 107 g of ethyl carbamate and 10 g of zinc chloride was heated at 190° C. (oil bath temperature) for 3 hours. After cooling, the reaction mixture was dissolved in chloroform and the insoluble material was filtered off. The chloroform solution was washed successively with dilute hydrochloric acid and water, and dried over anhydrous sodium sulfate. Then the solvent was removed under reduced pressure and the residual solid was washed 3 times with 100 ml of isopropyl ether and dried to give 49.5 g of 1-(2,2,2-trifluoroethyl)-4-phenyl-6-chloro-2(1H)-quinazolinone as a pale gray powder. Recrystallization from ethanol gave pale yellow needles, m.p. 186.5°-187.5° C.
Quantity
62.7 g
Type
reactant
Reaction Step One
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:21])([F:20])[CH2:3][NH:4][C:5]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][C:6]=1[C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=O.[C:22](=O)([O:24]CC)[NH2:23]>C(Cl)(Cl)Cl.[Cl-].[Zn+2].[Cl-]>[F:1][C:2]([F:21])([F:20])[CH2:3][N:4]1[C:5]2[C:6](=[CH:15][C:16]([Cl:19])=[CH:17][CH:18]=2)[C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:23][C:22]1=[O:24] |f:3.4.5|

Inputs

Step One
Name
Quantity
62.7 g
Type
reactant
Smiles
FC(CNC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Cl)(F)F
Name
Quantity
107 g
Type
reactant
Smiles
C(N)(OCC)=O
Name
Quantity
10 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
WASH
Type
WASH
Details
The chloroform solution was washed successively with dilute hydrochloric acid and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Then the solvent was removed under reduced pressure
WASH
Type
WASH
Details
the residual solid was washed 3 times with 100 ml of isopropyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC(CN1C(N=C(C2=CC(=CC=C12)Cl)C1=CC=CC=C1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 49.5 g
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.